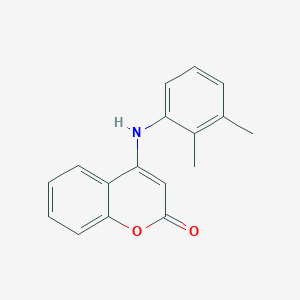

![molecular formula C21H20N4O2 B242857 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B242857.png)

4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol, also known as GSK1120212 or trametinib, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently deregulated in cancer. Trametinib has been approved by the US Food and Drug Administration (FDA) for the treatment of certain types of cancer, including melanoma and non-small cell lung cancer.

Mécanisme D'action

Trametinib works by inhibiting the activity of the MAPK pathway, which is frequently activated in cancer cells. This pathway is activated by the binding of growth factors to cell surface receptors, which triggers a cascade of phosphorylation events that ultimately lead to the activation of the transcription factor ERK. ERK then translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. Trametinib inhibits the activity of MEK, a kinase that sits upstream of ERK in the MAPK pathway, thereby blocking the transmission of the mitogenic signal and inducing cell cycle arrest and apoptosis.

Biochemical and Physiological Effects:

Trametinib has been shown to have several biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. Trametinib also affects the tumor microenvironment, by reducing the secretion of cytokines and chemokines that promote tumor growth and invasion. Furthermore, trametinib has been shown to enhance the immune response against cancer cells, by increasing the infiltration of T cells and natural killer cells in the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

Trametinib has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of MEK, with nanomolar potency and good pharmacokinetic properties. Trametinib is also commercially available and has been extensively characterized in vitro and in vivo, making it a well-established tool for studying the MAPK pathway and its role in cancer. However, trametinib also has some limitations, such as its off-target effects on other kinases and its potential toxicity in non-cancer cells. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity and safety of trametinib in laboratory experiments.

Orientations Futures

Trametinib has opened up new avenues for the treatment of cancer, but there is still much to learn about its mechanism of action and its potential applications in other diseases. Some of the future directions for research on trametinib include:

1. Investigating the role of trametinib in combination with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.

2. Identifying biomarkers that can predict the response to trametinib and guide patient selection.

3. Developing new formulations of trametinib that can improve its pharmacokinetic properties and reduce its toxicity.

4. Studying the effects of trametinib on non-cancer cells, such as immune cells and stromal cells, to better understand its impact on the tumor microenvironment.

5. Exploring the potential of trametinib in other diseases, such as autoimmune disorders and neurodegenerative diseases, where the MAPK pathway is also implicated.

In conclusion, trametinib is a promising tool compound for studying the MAPK pathway and its role in cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively characterized. However, further research is needed to fully understand its potential applications and to overcome its limitations.

Méthodes De Synthèse

The synthesis of trametinib involves several steps, starting from commercially available starting materials. The key step is the formation of the imidazopyrimidine ring system, which is achieved by a condensation reaction between 4-isopropylaniline and 2-chloro-4,6-diamino-1,3,5-triazine. The resulting intermediate is further elaborated to give trametinib, which is obtained as a solid.

Applications De Recherche Scientifique

Trametinib has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several types of cancer. In particular, trametinib has shown promising results in the treatment of BRAF-mutant melanoma, where it has been shown to improve progression-free survival and overall survival when used in combination with dabrafenib, another inhibitor of the MAPK pathway. Trametinib has also been tested in other types of cancer, such as non-small cell lung cancer, ovarian cancer, and colorectal cancer, either as a monotherapy or in combination with other drugs.

Propriétés

Formule moléculaire |

C21H20N4O2 |

|---|---|

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C21H20N4O2/c1-13(2)14-4-7-16(8-5-14)23-20-19(15-6-9-17(26)18(27)12-15)24-21-22-10-3-11-25(20)21/h3-13,23,26-27H,1-2H3 |

Clé InChI |

YDXJIOAHJBEJHG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |

SMILES canonique |

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242789.png)

![Methyl 2-{[2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242855.png)

![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242872.png)

![4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242881.png)

![methyl 3-{[5-(4-hydroxy-3-methoxyphenyl)-3H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242893.png)

![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242923.png)

![2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242958.png)

![2-ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242960.png)

![2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242961.png)

![4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5',4':5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol](/img/structure/B242968.png)

![2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B242986.png)

![(5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione](/img/structure/B243001.png)